Phylloxin
Description
Phylloxin is a cationic antimicrobial peptide (AMP) isolated from the defensive skin secretions of the Neotropical frog Phyllomedusa bicolor. It belongs to the dermaseptin superfamily, a group of peptides characterized by their amphipathic α-helical structures and broad-spectrum antimicrobial activity . This compound is encoded by a precursor gene that shares a conserved N-terminal prepro region with other dermaseptins but exhibits a distinct C-terminal domain responsible for its unique sequence and functional properties . Structurally, this compound adopts a helical conformation in membrane-mimetic environments, enabling pore formation in microbial membranes and subsequent cell death . Its primary targets include Gram-positive bacteria, though it also shows moderate activity against Gram-negative strains and mycoplasmas .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWMSKIASGIGTFLSGMQQ |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Phylloxin
This compound is a novel antimicrobial peptide derived from the skin of the Phyllomedusa bicolor frog. As a member of the dermaseptin family, it exhibits significant potential in various scientific and medical applications due to its unique biochemical properties. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Antimicrobial Properties
This compound has been extensively studied for its antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial cell membranes, leading to cell death.
- Case Study: Research indicated that this compound effectively inhibited Escherichia coli and Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by these bacteria .
Pharmaceutical Development
Due to its potent antimicrobial properties, this compound is being investigated for use in pharmaceuticals, particularly as an alternative to traditional antibiotics. The increasing prevalence of antibiotic resistance has heightened interest in novel antimicrobial agents.
- Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 4 µg/mL | |
| Candida albicans | 16 µg/mL |
Biotechnological Applications
This compound is utilized in biotechnological research, particularly in the development of biosensors and bioassays. Its ability to selectively bind to certain biomolecules makes it valuable for detecting pathogens or toxins.
- Case Study: A study demonstrated the use of this compound in a biosensor platform for rapid detection of bacterial contamination in food products, significantly reducing the time required for testing .
Agricultural Uses
In agriculture, this compound is being explored as a natural pesticide due to its insecticidal properties. It can potentially reduce reliance on synthetic pesticides, promoting sustainable agricultural practices.
- Data Table: Insecticidal Activity of this compound
Research on Cancer Therapeutics
Emerging studies suggest that this compound may have applications in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines. This property is being investigated for potential use in targeted cancer treatments.
Comparison with Similar Compounds
Key Observations:
Potency : Dermaseptin B variants (e.g., DRS-B3/B4) exhibit superior antimicrobial potency (MIC: 1.3–11.6 µM) compared to this compound, which shows weaker inhibition (MIC: 10–100 µM) .
Mechanism: While both this compound and dermatoxin disrupt microbial membranes, dermatoxin induces non-lytic pore formation, preserving membrane integrity but collapsing ion gradients . This compound’s action is less characterized but likely involves partial membrane lysis .
Secondary Functions: Adenoregulin and dermatoxin exhibit non-antimicrobial roles (e.g., antitumor activity, neuroactivity), whereas this compound’s functions remain strictly antimicrobial .
Gene and Precursor Organization
All dermaseptin-family peptides derive from precursor genes with a conserved N-terminal prepro region but divergent C-terminal domains encoding mature peptides . For example:
- This compound precursor: Contains a 175 bp intron in genomic DNA, identical in position to dermaseptins, suggesting shared evolutionary origins .
- Dermatoxin precursor: Expressed in skin, gut, and brain tissues, with brain-specific amino acid substitutions in the prepro region .
Biomedical Potential
- This compound: Limited therapeutic exploration due to moderate potency. Its role in P. bicolor’s chemical defense system highlights ecological significance .
- Dermaseptin B : Advanced preclinical studies for antifungal applications, with MIC values comparable to conventional antibiotics .
- Adenoregulin: Investigated for anticancer therapy due to apoptosis-inducing effects .
Preparation Methods
Solid Phase Peptide Synthesis (SPPS)
The most widely adopted and reliable method for preparing Phylloxin is Solid Phase Peptide Synthesis (SPPS) . This method allows for precise assembly of amino acid sequences, which is critical for peptides like this compound.
Process Overview :
SPPS involves anchoring the C-terminal amino acid of the peptide to a solid resin. Sequential addition of protected amino acids is then carried out, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. After each coupling step, deprotection and washing are performed to ensure purity and correct sequence assembly.Automation :
Automated peptide synthesizers, such as the Tribute™ automated synthesizer, are often used for this compound synthesis to enhance reproducibility and efficiency.Cleavage and Deprotection :
After the full sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using acidic conditions (e.g., trifluoroacetic acid-based cocktails).Purification :
The crude peptide is purified using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with a C18 column, to achieve high purity.Characterization :
The purified peptide is characterized by Mass Spectrometry (MALDI-TOF MS) and MS/MS fragmentation sequencing to confirm molecular mass and sequence integrity.
Research Example :
A study synthesizing a related peptide, Phylloseptin-PBu, employed the Fmoc-based SPPS method using a Tribute™ synthesizer. Purification was done by RP-HPLC, and molecular mass confirmation was achieved by MALDI-TOF MS, ensuring the peptide's identity and purity.
Recombinant DNA Technology (Molecular Cloning)
An alternative or complementary approach to chemical synthesis is the use of recombinant DNA technology for peptide production, especially for larger-scale or more complex peptides.
Gene Cloning :
The gene encoding this compound can be cloned into an expression vector (e.g., pGEM-T Easy vector system) and transformed into suitable host cells (bacteria, yeast, or mammalian cells).Expression and Purification :
The peptide is expressed as a fusion protein or with tags to facilitate purification. Post-expression, enzymatic cleavage releases the mature peptide.Verification :
Sequencing of cloned genes and mass spectrometry confirms the correct peptide sequence.
Research Example :
For a peptide similar to this compound, PCR amplification followed by cloning into a pGEM-T Easy vector was used. Sequencing confirmed the gene, and subsequent peptide synthesis was guided by this molecular information.
Peptide Purification and Quality Control
Regardless of the synthesis method, purification and quality control are essential steps:
| Step | Method/Technique | Purpose |
|---|---|---|
| Purification | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | Remove impurities, isolate pure peptide |
| Molecular Mass Confirmation | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Verify peptide molecular weight |
| Sequence Confirmation | MS/MS Fragmentation Sequencing | Confirm amino acid sequence |
| Purity Assessment | Analytical HPLC | Quantify purity (>95% desired) |
Additional Preparation Considerations
Solvent Use :
Organic solvents such as chloroform and methanol are used in lipid or peptide preparation steps to ensure homogeneity when applicable.Temperature and Environmental Control :
Peptides are sensitive to temperature and pH; thus, synthesis and purification are conducted under controlled conditions to prevent degradation.Lyophilization :
After purification, peptides are often lyophilized (freeze-dried) for long-term storage and stability.
Summary Table: Preparation Methods of this compound
Q & A
Q. How should researchers address discrepancies in reported mechanisms of action (MoA) for this compound?
- Methodological Answer : Conduct pathway enrichment analysis (e.g., KEGG, GO) on omics data (transcriptomics/proteomics) to identify consensus MoA candidates. Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate targets. Compare findings with prior studies using systematic review frameworks (PRISMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
